Cas no 1379362-67-0 (5-(3-aminophenyl)pyridine-2-carbaldehyde)

5-(3-aminophenyl)pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(3-aminophenyl)pyridine-2-carbaldehyde
- 1379362-67-0
- EN300-1142111
-
- Inchi: 1S/C12H10N2O/c13-11-3-1-2-9(6-11)10-4-5-12(8-15)14-7-10/h1-8H,13H2
- InChI Key: QOKRISKITDFWEZ-UHFFFAOYSA-N
- SMILES: O=CC1=CC=C(C=N1)C1C=CC=C(C=1)N
Computed Properties
- Exact Mass: 198.079312947g/mol
- Monoisotopic Mass: 198.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 56Ų
5-(3-aminophenyl)pyridine-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142111-0.1g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
Enamine | EN300-1142111-10.0g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 10g |
$3191.0 | 2023-05-26 | ||
Enamine | EN300-1142111-10g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 10g |
$3191.0 | 2023-10-26 | |
Enamine | EN300-1142111-0.05g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
Enamine | EN300-1142111-2.5g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
Enamine | EN300-1142111-1.0g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-1142111-0.5g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
Enamine | EN300-1142111-1g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 1g |
$743.0 | 2023-10-26 | |
Enamine | EN300-1142111-5.0g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 5g |
$2152.0 | 2023-05-26 | ||
Enamine | EN300-1142111-0.25g |
5-(3-aminophenyl)pyridine-2-carbaldehyde |
1379362-67-0 | 95% | 0.25g |
$683.0 | 2023-10-26 |
5-(3-aminophenyl)pyridine-2-carbaldehyde Related Literature
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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5. Book reviews
Additional information on 5-(3-aminophenyl)pyridine-2-carbaldehyde
Comprehensive Overview of 5-(3-aminophenyl)pyridine-2-carbaldehyde (CAS No. 1379362-67-0)
5-(3-aminophenyl)pyridine-2-carbaldehyde (CAS No. 1379362-67-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound, featuring both an aminophenyl group and a pyridine-2-carbaldehyde moiety, serves as a versatile intermediate in the synthesis of complex molecules. Its unique structural properties make it valuable for drug discovery, particularly in the development of kinase inhibitors and other bioactive agents.
The growing interest in 5-(3-aminophenyl)pyridine-2-carbaldehyde is driven by its potential applications in targeted therapies, a hot topic in modern medicine. Researchers are exploring its role in designing small-molecule drugs that can address unmet medical needs, such as cancer and neurodegenerative diseases. The compound's ability to act as a building block for heterocyclic compounds further enhances its utility in medicinal chemistry.
From a chemical perspective, 5-(3-aminophenyl)pyridine-2-carbaldehyde exhibits notable reactivity due to its aldehyde functional group, which can undergo condensation reactions with amines to form Schiff bases. This property is particularly useful in the development of novel pharmaceutical intermediates and bioconjugates. Additionally, the presence of the aminophenyl group allows for further derivatization, enabling the creation of diverse molecular architectures.
In the context of material science, 5-(3-aminophenyl)pyridine-2-carbaldehyde is being investigated for its potential in designing advanced polymers and coatings. Its dual functionality makes it a promising candidate for creating high-performance materials with tailored properties, such as enhanced thermal stability or optical characteristics. This aligns with the current trend of developing sustainable and multifunctional materials for industrial applications.
The synthesis of 5-(3-aminophenyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling and oxidation steps. Researchers are continually optimizing these processes to improve yield and purity, addressing one of the most frequently searched questions in synthetic chemistry forums: "How to efficiently synthesize 5-(3-aminophenyl)pyridine-2-carbaldehyde?"
Market demand for 5-(3-aminophenyl)pyridine-2-carbaldehyde is on the rise, driven by its expanding applications in drug discovery and material science. Suppliers and manufacturers are focusing on scaling up production while maintaining high-quality standards, a topic often discussed in industry reports and chemical market analyses. The compound's CAS No. 1379362-67-0 is frequently referenced in procurement databases, highlighting its commercial significance.
For researchers and industry professionals, understanding the stability and storage conditions of 5-(3-aminophenyl)pyridine-2-carbaldehyde is crucial. Proper handling ensures the compound's integrity and extends its shelf life, a common concern among laboratory technicians. FAQs such as "What are the best storage practices for 5-(3-aminophenyl)pyridine-2-carbaldehyde?" are regularly addressed in technical datasheets and safety guidelines.
In summary, 5-(3-aminophenyl)pyridine-2-carbaldehyde (CAS No. 1379362-67-0) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique chemical properties, combined with the growing interest in targeted therapies and advanced materials, position it as a key player in modern research and development. As innovation continues, this compound is expected to play an even greater role in addressing global challenges in healthcare and technology.
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